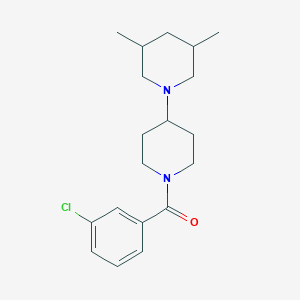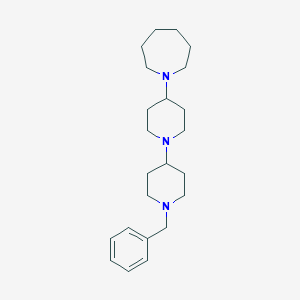
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone, also known as JNJ-42153605, is a small molecule inhibitor that has been developed for the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone increases the extracellular levels of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. This, in turn, is believed to contribute to the therapeutic effects of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include increased extracellular levels of dopamine, enhanced dopaminergic neurotransmission, and modulation of other neurotransmitter systems, such as serotonin and norepinephrine. (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has also been shown to produce dose-dependent effects on locomotor activity, suggesting that it has a stimulant-like effect at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has several advantages for lab experiments, including its high selectivity for DAT, its potency, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at higher doses.
Orientations Futures
There are several future directions for the research and development of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone. These include further preclinical and clinical studies to evaluate its safety and efficacy in various neurological and psychiatric disorders, as well as studies to elucidate its mechanism of action at the molecular and cellular level. Other future directions may include the development of novel analogs of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone with improved pharmacological properties, such as increased selectivity, potency, and solubility. Additionally, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone may have potential applications in other areas of research, such as drug addiction and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone involves the reaction of 3-chlorophenyl magnesium bromide with 3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in good purity and yield.
Applications De Recherche Scientifique
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the pathophysiology of these disorders.
Propriétés
Nom du produit |
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone |
|---|---|
Formule moléculaire |
C19H27ClN2O |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3 |
Clé InChI |
FNBMJZIPZAPMMH-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)